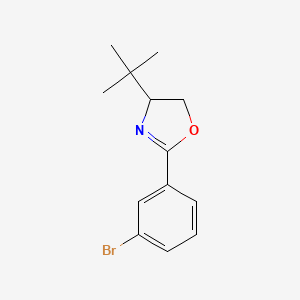

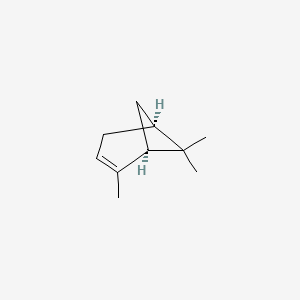

(+)-2-Pinene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+)-2-Pinene is a naturally occurring organic compound belonging to the class of monoterpenes. It is one of the two enantiomers of pinene, the other being (-)-2-Pinene. This compound is a major component of pine resin and is found in the oils of many species of coniferous trees. It is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(+)-2-Pinene can be synthesized through several methods, including the pyrolysis of pinene-containing resins and the catalytic isomerization of alpha-pinene. The pyrolysis method involves heating the resin to high temperatures, causing the decomposition of the resin and the release of this compound. Catalytic isomerization, on the other hand, involves the use of catalysts such as zeolites to convert alpha-pinene to this compound under controlled conditions.

Industrial Production Methods

In industrial settings, this compound is typically obtained through the distillation of turpentine oil, which is a byproduct of the paper manufacturing process. The turpentine oil is subjected to fractional distillation, separating the various components based on their boiling points. This compound is collected as one of the fractions during this process.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-2-Pinene undergoes a variety of chemical reactions, including:

Oxidation: this compound can be oxidized to form compounds such as pinene oxide and verbenone.

Reduction: Reduction of this compound can yield compounds like pinane.

Substitution: It can undergo substitution reactions, such as halogenation, to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Catalysts such as palladium on carbon are often used in reduction reactions.

Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

Oxidation: Pinene oxide, verbenone

Reduction: Pinane

Substitution: Halogenated pinenes

Applications De Recherche Scientifique

(+)-2-Pinene has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties.

Medicine: It is being investigated for its potential therapeutic effects, including its role in pain relief and respiratory health.

Industry: this compound is used in the production of fragrances, flavors, and as a solvent in the chemical industry.

Mécanisme D'action

The mechanism of action of (+)-2-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, contributing to its biological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling. Additionally, it can interact with ion channels and receptors in the nervous system, influencing neurotransmission and exerting its effects on pain perception and inflammation.

Comparaison Avec Des Composés Similaires

(+)-2-Pinene is similar to other monoterpenes such as alpha-pinene, beta-pinene, and limonene. it is unique in its specific stereochemistry and the distinct biological activities it exhibits. While alpha-pinene and beta-pinene are also found in coniferous trees and have similar uses, this compound is distinguished by its specific interactions with molecular targets and its unique aroma profile.

List of Similar Compounds

- Alpha-pinene

- Beta-pinene

- Limonene

- Camphene

Propriétés

Formule moléculaire |

C10H16 |

|---|---|

Poids moléculaire |

136.23 g/mol |

Nom IUPAC |

(1R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |

Clé InChI |

GRWFGVWFFZKLTI-DTWKUNHWSA-N |

SMILES isomérique |

CC1=CC[C@H]2C[C@H]1C2(C)C |

SMILES canonique |

CC1=CCC2CC1C2(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14801370.png)

![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)

![Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)

![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)

![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801407.png)

![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)